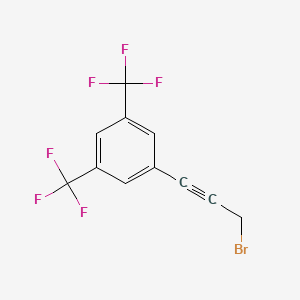

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPOYOJPUQITPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of propargyl compounds. One common method involves the reaction of propargyl alcohol with phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane at low temperatures . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding alcohols or alkanes.

Scientific Research Applications

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromopropynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Reactivity and Functional Group Analysis

The reactivity and applications of 3,5-bis(trifluoromethyl)benzene derivatives are highly dependent on the substituent at the 1-position. Below is a comparative analysis:

*Note: The target compound’s synthesis is inferred from analogous methods in .

Key Observations:

- Aryl vs. Benzylic Bromides : The benzylic bromide (3,5-bis(trifluoromethyl)benzyl bromide) undergoes faster nucleophilic substitution due to the stability of the benzylic carbocation, whereas the aryl bromide (1-bromo-3,5-bis(trifluoromethyl)benzene) is more suited for metal-catalyzed cross-coupling .

- Propargyl Bromide vs. Vinyl Halides : The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), while the vinyl bromide-iodide in allows for stereochemical control in synthesis.

- Iodine vs. Bromine : Aryl iodides (e.g., ) exhibit higher reactivity in coupling reactions compared to bromides but are costlier and less stable.

Physical Properties and Stability

Trifluoromethyl groups significantly influence physical properties:

- Melting Points : Thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups (e.g., compound 59 in ) exhibit low melting points (53–57°C), suggesting that the target compound’s propargyl bromide substituent may similarly reduce crystallinity.

- Stability : Propargyl bromides are generally thermally labile and require storage at low temperatures, unlike aryl bromides .

Biological Activity

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups and bromine substitution, has garnered attention in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 307.03 g/mol. The compound features a bromopropynyl group attached to a benzene ring that is heavily substituted with trifluoromethyl groups, enhancing its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.03 g/mol |

| Melting Point | -16 °C |

| Boiling Point | 152-155 °C |

| Solubility | Immiscible with water |

| Hazard Classification | Irritant |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of trifluoromethylated phenyl compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer pathways, leading to enhanced therapeutic efficacy against breast cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. Research has shown that the presence of bromine and trifluoromethyl groups can enhance the antimicrobial activity against various bacterial strains. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as a modulator for certain enzymes involved in metabolic pathways. For example, it has been suggested that such compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Case Studies

- Case Study on Anticancer Activity : A specific study investigated the effects of trifluoromethylated phenyl compounds on MCF-7 breast cancer cells. The results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment .

- Case Study on Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of halogenated benzene derivatives against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

Q & A

Q. What are the key structural and physicochemical properties of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene?

The compound features a bromoalkynyl substituent at position 1 and two electron-withdrawing trifluoromethyl groups at positions 3 and 5 on the benzene ring. Key properties include:

- Molecular formula : C₁₀H₅BrF₆ (derived from NIST data for related trifluoromethylbenzene derivatives) .

- Boiling point : ~154°C (based on analogous brominated trifluoromethylbenzene compounds) .

- Density : ~1.71 g/cm³ (similar to 1-Bromo-3,5-bis(trifluoromethyl)benzene) .

- Reactivity : The bromoalkynyl group is highly reactive in cross-coupling reactions, while the trifluoromethyl groups stabilize the aromatic system via inductive effects .

Q. How can this compound be synthesized, and what are critical purity considerations?

A common route involves:

Suzuki-Miyaura coupling : Reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with propargyl bromide derivatives in the presence of a palladium catalyst.

Alkyne functionalization : Introducing the bromoalkynyl group via nucleophilic substitution on a pre-functionalized alkyne intermediate .

Purity : Use GC-MS or HPLC to confirm >95% purity. Impurities often arise from incomplete substitution or residual palladium catalysts .

Q. What spectroscopic methods are recommended for characterizing this compound?

- ¹⁹F NMR : To confirm the presence and symmetry of trifluoromethyl groups (δ ~ -63 ppm) .

- ¹H NMR : The alkyne proton resonates at δ ~2.5–3.5 ppm, while aromatic protons appear as a singlet due to symmetry .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 293 (M⁺) and isotopic patterns indicative of bromine .

- X-ray crystallography : Use SHELXL for refinement to resolve stereoelectronic effects of the trifluoromethyl groups .

Q. What safety protocols are essential for handling this compound?

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) due to volatile brominated by-products .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl groups influence reaction pathways?

The strong electron-withdrawing effect of -CF₃ groups deactivates the benzene ring, directing electrophilic substitution to the para position relative to the bromoalkynyl group. This enhances regioselectivity in cross-coupling reactions (e.g., Sonogashira couplings) . Computational studies (DFT) using InChIKey CSVCVIHEBDJTCJ-UHFFFAOYSA-N can model charge distribution and predict reaction sites.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for Suzuki couplings) may arise from:

Q. How can this compound serve as a precursor in drug discovery?

The bromoalkynyl group enables "click chemistry" for bioconjugation (e.g., CuAAC reactions with azides). Derivatives like NU-9 (a neuroactive compound) highlight its utility in designing kinase inhibitors or fluorinated analogs for improved bioavailability .

Q. What computational tools are recommended for studying its reaction mechanisms?

Q. How do trifluoromethyl groups affect crystallization behavior?

The -CF₃ groups introduce steric bulk and dipole moments, often leading to orthorhombic or monoclinic crystal systems. Use SHELXPRO to analyze packing motifs and identify hydrogen-bonding interactions with solvents like dichloromethane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.